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Compound of Interest

Compound Name: 4-Butoxybenzohydrazide

Cat. No.: B1331719 Get Quote

A detailed examination of the binding affinities and interaction patterns of benzohydrazide

derivatives with various therapeutic targets, supported by in-silico docking data and

experimental protocols.

Benzohydrazide and its derivatives represent a versatile scaffold in medicinal chemistry,

exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and

neuroprotective effects. This guide provides a comparative analysis of recent molecular

docking studies on various benzohydrazide derivatives, offering insights into their therapeutic

potential. The quantitative data from these studies are summarized, and detailed experimental

protocols are provided to aid researchers in their drug discovery endeavors.

Quantitative Docking Data Summary
The following tables summarize the in-silico docking performance of various benzohydrazide

derivatives against several key protein targets. The data includes docking scores, which predict

the binding affinity, and where available, corresponding experimental inhibitory concentrations

(IC₅₀) for comparison.

Table 1: Anticancer Activity - EGFR Tyrosine Kinase
Inhibitors
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Compound
ID

Derivative
Type

PDB ID
Docking
Score
(kcal/mol)

Experiment
al IC₅₀ (µM)

Reference

H20

Dihydropyraz

ole-

benzohydrazi

de

1M17

Not explicitly

stated, but

identified as

most potent

0.08 [1]

IV-VII

(analogs)

Thiazole/Thia

zolidene-p-

hydroxybenz

ohydrazide

1M17
-3.43 to -9.12

(GScore)

Good

correlation

with

anticancer

activity

[2]

6g

3-(4-

(benzo[d][1]

[2]dioxol-5-

yl)pyrimidin-

2-yl)-4-

methylbenzo

hydrazide

analog

3CS9

Not explicitly

stated, but

showed H-

bonding and

hydrophobic

interactions

~50 (GI₅₀) [3][4]

Table 2: Neuroprotective Activity - MAO-B and AChE
Inhibitors
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Compound
ID

Derivative
Type

Target PDB ID
Docking
Score
(kcal/mol)

Note

ohbh10

4-

hydroxybenz

ohydrazide-

hydrazone

MAO-B 2V5Z

Not explicitly

stated, but

identified as a

potent dual

inhibitor

Favorable

BBB

permeability

and GI

absorption

predicted

AChE 4EY7

-6.91 to -8.55

(for the

series)

N-

methyl/tridecy

l-2-[4-

(trifluorometh

yl)benzoyl]hy

drazine-1-

carboxamide

s

2-

benzoylhydra

zine-1-

carboxamide

AChE Not specified Not specified

IC₅₀ values of

44–100 µM

for AChE

BChE Not specified Not specified

IC₅₀ values

from 22 µM

for BChE

Table 3: Carbonic Anhydrase Inhibition
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Compound
ID

Derivative
Type

Target PDB ID
Binding
Energy
(kcal/mol)

Experiment
al IC₅₀ (µM)

10

2-amino-3-

nitro

benzohydrazi

de

hCA-I 3W6H Not specified 0.030

hCA-II 4G0C Not specified 0.047

3

3-amino-2-

methyl

benzohydrazi

de

hCA-I 3W6H -6.43 Not specified

hCA-II 4G0C -6.13 Not specified

3p, 3d, 3j, 3c
Benzimidazol

e-hydrazone
hCA I 3W6H Not specified

Significant

inhibition

reported

3a, 3i, 3k, 3n
Benzimidazol

e-hydrazone
hCA II 4G0C Not specified

IC₅₀ values

from 2.188 to

4.334 µM

Table 4: Antimicrobial Activity
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Compound
ID

Derivative
Type

Target PDB ID
Docking
Score
(kcal/mol)

Note

5f, 5i, 5j, 5n

4-(2,5-

dimethyl-1H-

pyrrol-1-yl)-

N'-(2-

(substituted)a

cetyl)benzohy

drazide

Enoyl ACP

Reductase

(InhA)

1DF7

Good docking

scores

reported

MIC of 1.6

µg/mL

against M.

tuberculosis

5k

MIC of 0.8

µg/mL

against M.

tuberculosis

J4, P4
Aroyl

hydrazide

Enoyl ACP

Reductase

(InhA)

2NSD

High Cdocker

interaction

energy

reported for

P4

Good

antimicrobial

and

antioxidant

activities for

J4

9b

Thiazolidinon

e-

benzylidene

Staphylococc

us aureus

gyrase-DNA

complex

Not specified

Strong

binding

affinity

reported

Significant in-

vitro activity

comparable

to gentamicin

Experimental Protocols
The following sections detail generalized methodologies for the synthesis of benzohydrazide

derivatives and the subsequent molecular docking studies, based on the reviewed literature.

General Synthesis of Benzohydrazide Derivatives
A common method for the synthesis of benzohydrazide derivatives, particularly hydrazones,

involves a condensation reaction.[5][6][7]
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Preparation of Benzohydrazide: An appropriate benzoic acid ester is refluxed with hydrazine

hydrate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer

chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate

(the benzohydrazide) is filtered, washed, and dried.

Synthesis of Hydrazone Derivatives: The synthesized benzohydrazide is then reacted with a

substituted aldehyde or ketone in an equimolar ratio in a solvent such as ethanol, often with

a catalytic amount of acid (e.g., acetic acid or hydrochloric acid). The mixture is refluxed for

several hours. After cooling, the precipitated product is filtered, washed with a cold solvent,

and purified by recrystallization.

Molecular Docking Protocol
The in-silico molecular docking studies are generally performed as follows:[7][8][9]

Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved

from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and

any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and

charges. The structure is then minimized using a suitable force field (e.g., OPLS, CHARMm).

Ligand Preparation: The 2D structures of the benzohydrazide derivatives are drawn using a

chemical drawing tool and converted to 3D structures. The ligands are then prepared by

assigning correct atom types and charges, and their energy is minimized.

Grid Generation: A binding site grid is defined around the active site of the protein, typically

centered on the co-crystallized ligand or identified through literature.

Docking Simulation: The prepared ligands are docked into the defined binding site of the

protein using a docking program (e.g., AutoDock, Glide, GOLD, Discovery Studio). The

docking algorithm explores various conformations and orientations of the ligand within the

active site.

Analysis of Results: The resulting docking poses are evaluated based on their docking

scores or binding energies. The pose with the lowest energy is typically considered the most

favorable. The interactions between the ligand and the protein, such as hydrogen bonds and

hydrophobic interactions, are analyzed to understand the binding mode.
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Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of

benzohydrazide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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